(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Mitigating Toxic Compounds in Food
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide may be relevant in the context of mitigating toxic compounds like acrylamide and furanic compounds in food. These compounds are formed in heat-treated foods and are potentially carcinogenic. Research has been conducted on their formation mechanisms and methods to reduce their levels in food products (Anese, Manzocco, Calligaris, & Nicoli, 2013).
2. Synthesis and Characterization in Organic Chemistry
The compound has applications in organic chemistry, particularly in the synthesis and characterization of acrylamide monomers. For instance, a study on a novel acrylamide monomer synthesis included the characterization of structural, vibrational, nuclear magnetic resonance, and electronic properties, using quantum chemical calculations (Barım & Akman, 2019).
3. Base-Mediated Benzofuran Ring Transformation
It plays a role in the base-mediated transformation of the benzofuran ring. A study explored the synthesis of 3-(2-arylbenzofuran-3-yl)propanoates and propanamides using simple acrylates and acrylamides (Srinivas, Sharma, & Ramana, 2017).
4. Enantioselective Reduction by Fungi
Research has been conducted on the enantioselective reduction of related compounds, like E-2-cyano-3-(furan-2-yl) acrylamide, by marine and terrestrial fungi. This study focused on the green synthesis and biotransformation products (Jimenez et al., 2019).
5. Synthesis of Dihydrobenzofurans and Furans
The synthesis of 2-amino-2,3-dihydrobenzofuran derivatives and fully substituted furans starting from Baylis–Hillman adducts is another area where this compound may be relevant (Lee, Gowrisankar, Lee, & Kim, 2006).
6. pH-Sensitive Polymeric Materials
It has potential applications in the synthesis of pH-sensitive polymeric materials. A study synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, which could be used for making color switchable materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDGYIDOUOVAB-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.